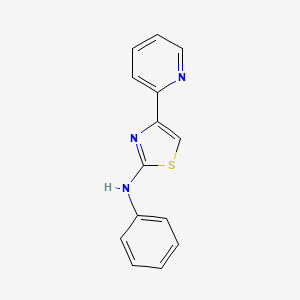

N-phenyl-4-(pyridin-2-yl)thiazol-2-amine

Description

Properties

CAS No. |

315702-76-2 |

|---|---|

Molecular Formula |

C14H11N3S |

Molecular Weight |

253.32 g/mol |

IUPAC Name |

N-phenyl-4-pyridin-2-yl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C14H11N3S/c1-2-6-11(7-3-1)16-14-17-13(10-18-14)12-8-4-5-9-15-12/h1-10H,(H,16,17) |

InChI Key |

VZHGZKUEVAANEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=CC=N3 |

Origin of Product |

United States |

Biological Activity

N-Phenyl-4-(pyridin-2-yl)thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.

Chemical Structure and Properties

This compound (C14H11N3S) features a thiazole ring substituted with a pyridine and a phenyl group. This structural configuration is crucial for its biological activity, particularly in inhibiting key enzymes involved in cell proliferation.

The compound has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), which play essential roles in cell cycle regulation. In particular, it has shown effectiveness against CDK4 and CDK6, making it a potential candidate for cancer treatment. Studies indicate that compounds with similar structures can inhibit multiple protein kinases, leading to reduced cell proliferation in various cancer cell lines .

Case Studies

- Inhibition of Aurora Kinases : A related compound, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine, demonstrated potent cytotoxicity against cancer cell lines by inhibiting aurora A and B kinases. This inhibition was linked to mitotic failure and increased polyploidy, indicating that structural modifications can enhance anticancer properties .

- Cell Cycle Analysis : In experiments involving the acute myeloid leukaemic cell line MV4-11, treatment with thiazole derivatives resulted in significant alterations in cell cycle progression, further supporting their role as effective anticancer agents .

Antimicrobial Activity

Research has also highlighted the antibacterial properties of this compound against Mycobacterium tuberculosis. The compound exhibited a minimum inhibitory concentration (MIC) of 4.5 μM, showcasing its potential as an anti-tubercular agent . The presence of the pyridine moiety at the C-4 position of the thiazole core is critical for maintaining this antibacterial activity.

Structure–Activity Relationship (SAR)

The biological activity of this compound is influenced by various structural modifications:

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The thiazol-2-amine scaffold is highly modifiable, with variations in substituents leading to diverse pharmacological profiles. Key analogues include:

Key Observations :

- Pyridinyl vs. Pyrimidine/Pyrazole : The 4-pyridinyl group in the target compound facilitates π-π stacking in protein binding pockets, while pyrimidine (CYC116) or pyrazole substitutions alter electron distribution and steric bulk, influencing target selectivity .

- N-Substituents: The N-phenyl group in the target compound contributes to lipophilicity, whereas methoxypyridinyl (as in ) or morpholinophenylamino (CYC116) groups enhance solubility or kinase affinity .

Key Findings :

- Ion Channel vs. Kinase Targeting : The target compound (ICA) modulates ion channels, while CYC116’s pyrimidine-thiazole hybrid structure shifts activity toward kinases .

- Antimicrobial Activity : 4-(Pyridin-2-yl)thiazol-2-amine lacks the N-phenyl group but retains antimycobacterial activity, suggesting the pyridinyl moiety alone is sufficient for microbial targeting .

Physicochemical Properties :

- Solubility : N-Methoxypyridinyl derivatives (e.g., ) exhibit improved aqueous solubility due to hydrogen bonding with water molecules, critical for oral bioavailability .

- Protonation Sites: Mono-hydrobromide salts of N,4-diheteroaryl thiazol-2-amine derivatives (e.g., ) show distinct hydrogen bonding networks, influencing crystallinity and stability .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-phenyl-4-(pyridin-2-yl)thiazol-2-amine, and how is purity validated?

- Methodological Answer : The compound is typically synthesized via the Hantzsch thiazole reaction. A common approach involves cyclocondensation of α-bromoketones (e.g., 2-bromo-1-(pyridin-2-yl)ethanone) with thiourea derivatives in the presence of iodine as a catalyst. Post-synthesis, purification is achieved via recrystallization (e.g., from ethanol or methanol), and purity is validated using HPLC (>98% purity) and spectroscopy to confirm structural integrity .

Q. How is N-phenyl-4-(pyridin-2-yl)thiazol-2-amine structurally characterized in academic research?

- Methodological Answer : Key characterization techniques include:

- NMR Spectroscopy : and NMR to verify substituent positions and aromatic proton environments.

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.

- X-ray Crystallography : Used to resolve crystal packing and intermolecular interactions, particularly in salts or polymorphic forms (e.g., hydrobromide salts) .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Initial screens report antimicrobial activity against Mycobacterium tuberculosis (MIC: 6.25–12.50 μM) and Gram-positive bacteria (Staphylococcus aureus). Assays involve microdilution methods in 96-well plates, with Ofloxacin as a positive control. Activity is attributed to the thiazole-pyridine pharmacophore disrupting microbial membrane integrity .

Advanced Research Questions

Q. How can synthetic yields of N-phenyl-4-(pyridin-2-yl)thiazol-2-amine be optimized for scale-up?

- Methodological Answer : Microwave-assisted synthesis significantly reduces reaction time (2–4 hours vs. overnight reflux) and improves yields (up to 63%). Key parameters include solvent choice (ethanol or THF), stoichiometric ratios of α-bromoketone to thiourea (1:1.1), and catalyst loading (5 mol% iodine). Post-reaction, solvent removal under reduced pressure and recrystallization enhance purity .

Q. What structural insights can be gained from X-ray crystallography of hydrobromide salts of this compound?

- Methodological Answer : Crystallography reveals protonation sites (e.g., pyridin-2-yl nitrogen) and hydrogen-bonding networks. For example, in N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine hydrobromide, a 3D network forms via and interactions. Such data inform solubility and stability profiles for drug formulation .

Q. How do substituent modifications influence the antimycobacterial SAR of this compound?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., nitro at the phenyl ring) enhances activity by 30–40% (MIC reduction to 3.1 μM). SAR studies involve synthesizing analogs via acyl chloride coupling (e.g., with 5-Cl-POA) and testing in M. tuberculosis H37Rv strains. Computational docking (AutoDock Vina) identifies binding to enoyl-ACP reductase (InhA) as a putative mechanism .

Q. What computational methods resolve contradictions in reported biological activity data?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with antimicrobial potency. Conflicting MIC values between studies are addressed by normalizing assay conditions (e.g., pH, inoculum size) and verifying compound stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Q. How does protonation state affect the compound’s intermolecular interactions in solid-state formulations?

- Methodological Answer : In hydrobromide salts, protonation at the pyridine nitrogen alters hydrogen-bonding motifs. For example, N-(4-methylpyridin-2-yl)-4-(pyrazin-2-yl)thiazol-2-amine forms centrosymmetric dimers via bonds, while non-protonated analogs adopt zigzag chains. These differences impact dissolution rates and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.